Policresulen

Descripción general

Descripción

Policresulen Description

Policresulen is a chemical compound with therapeutic properties, primarily used as a local hemostatic and antimicrobial agent. It has been utilized in various clinical settings, including gynecology, where it has shown significant curative effects on conditions such as cervical erosion, condyloma acuminatum, and bacterial vaginitis . Policresulen is also used as a topical antiseptic and has been found to be effective in treating hypergranulation tissue around drainage tubes . However, its highly acidic nature can cause mucosal burns when improperly applied, as evidenced by case reports of oral chemical burns .

Synthesis Analysis

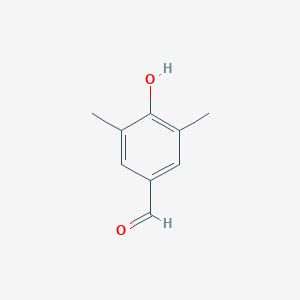

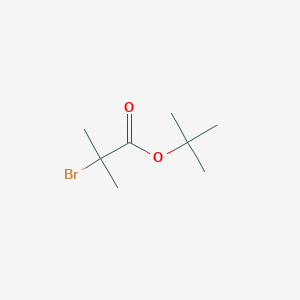

Policresulen is synthesized through the condensation of 2-hydroxy-4-methylbenzenesulfonic acid and formaldehyde . This process results in a polymer that can be coated onto surfaces like silica to create a solid acid catalyst for organic reactions . Policresulen's synthesis is crucial for its application in various medical and industrial contexts.

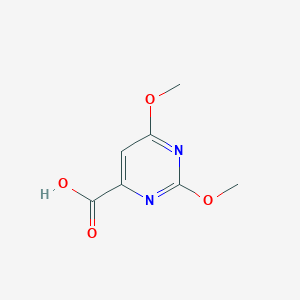

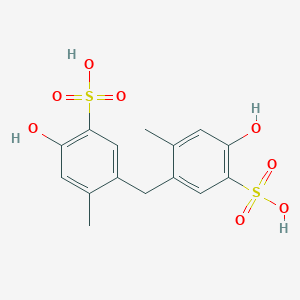

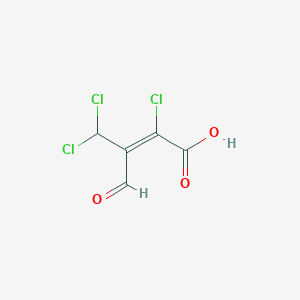

Molecular Structure Analysis

The molecular structure of policresulen consists of a benzene-sulfonic acid framework with hydroxy and methyl groups, which contribute to its chemical properties and biological activity. Policresulen's structure allows it to interact with biological targets, such as the NS2B/NS3 protease of the dengue virus, through hydrogen bonding .

Chemical Reactions Analysis

Policresulen's chemical reactivity is highlighted by its ability to inhibit the replication of the dengue virus (DENV2) in BHK-21 cells by targeting the NS2B/NS3 protease complex . The compound acts as a competitive inhibitor, interacting with specific residues of the protease through hydrogen bonding . Policresulen's reactivity is also utilized in its application as a solid acid catalyst, where it facilitates various organic reactions .

Physical and Chemical Properties Analysis

Policresulen exhibits several physical and chemical properties that make it suitable for medical and industrial use. It is insoluble in many organic solvents, allowing it to be adsorbed onto silica for catalytic purposes . Policresulen's acidic nature, with a pH of approximately 0.6, is a defining chemical property that contributes to its effectiveness as a hemostatic agent but also poses risks of mucosal injury if misused . The compound's stability and ability to maintain vaginal pH are advantageous in clinical applications .

Case Studies and Relevant Studies

Several case studies have demonstrated the efficacy and potential risks associated with policresulen use. In the treatment of hypergranulation tissue, policresulen showed effective haemostasis and reduction in tissue size, with minimal complications . However, case reports of oral mucosal burns due to incorrect application highlight the need for proper usage and awareness among consumers and health professionals . In the context of dengue virus research, policresulen was identified as a potent inhibitor of the DENV2 NS2B/NS3 protease, providing insights for the design of new antiviral drugs .

Aplicaciones Científicas De Investigación

Inhibition of DENV2 Virus Replication

- Summary of Application: Policresulen has been identified as a novel inhibitor of the DENV2 NS2B/NS3 protease, which plays a crucial role in the replication of the Dengue virus (DENV). Policresulen’s inhibitory effect on this protease effectively reduces the replication of DENV2 in BHK-21 cells .

- Methods of Application: An enzymatic inhibition assay was used for screening DENV2 NS2B/NS3 inhibitors. The antiviral activity was evaluated in BHK-21 cells transfected with Rlu-DENV-Rep .

- Results: Policresulen was found to inhibit DENV2 NS2B/NS3 protease with an IC50 of 0.48 μg/mL. It also inhibited DENV2 replication in BHK-21 cells with an IC50 of 4.99 μg/mL .

Treatment of Cervical Erosion and Various Vaginitis

- Summary of Application: Policresulen is a strongly acidic substance that can promote the regeneration of necrotic tissue, reduce inflammation, and promote healing. It has been used for the treatment of cervical erosion for decades .

- Methods of Application: Policresulen is typically applied topically. Most dosage forms in clinical use today are vaginal suppositories, 36% concentrates, and gels .

- Results: Policresulen can quickly kill a variety of bacteria, trichomonas, molds, Escherichia coli, and other pathogenic microorganisms. It is conducive to the regeneration of necrotic tissue and the re-coverage of epithelial cells, without damage to healthy tissue .

Treatment of Anal Hemorrhoids

- Summary of Application: Policresulen is used as a topical hemostatic and antiseptic in the treatment of anal hemorrhoids . It promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact .

- Methods of Application: Policresulen is typically applied topically. The shedding of necrotic tissues is accompanied by the reepithelialization of the mucosal wound tissues .

- Results: Policresulen has been found to be effective in the treatment of anal hemorrhoids, reducing inflammation and promoting healing .

Treatment of Genitourinary Syndrome of Menopause

- Summary of Application: Policresulen has been used in the treatment of the genitourinary syndrome of menopause . It can promote the regeneration of necrotic tissue, reduce inflammation, and promote healing .

- Methods of Application: Policresulen is typically applied topically. Most dosage forms in clinical use today are vaginal suppositories, 36% concentrates, and gels .

- Results: Policresulen has been found to be effective in the treatment of the genitourinary syndrome of menopause, with significant participation of patients .

Organic Synthesis and Pharmaceutical Research

- Summary of Application: Policresulen is used in organic synthesis and pharmaceutical research and development . It has a broad spectrum of antibacterial activities, including gram-positive bacteria, gram-negative bacteria, and certain fungi .

- Methods of Application: Policresulen is typically used in laboratory settings for organic synthesis and pharmaceutical research .

- Results: Policresulen’s strong acidic nature and hemostatic and bactericidal effects make it a valuable tool in organic synthesis and pharmaceutical research .

Treatment of Ulcers in the Oral Cavity

- Summary of Application: Policresulen is used as a topical hemostatic and antiseptic in the treatment of ulcers in the oral cavity, including canker sores .

- Methods of Application: Policresulen is typically applied topically. It promotes the selective coagulation of necrotic and pathologically altered tissues while leaving healthy tissues intact .

- Results: Policresulen has been found to be effective in the treatment of oral ulcers, reducing inflammation and promoting healing .

Safety And Hazards

Policresulen can cause severe skin burns and eye damage . It is corrosive to the respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Direcciones Futuras

Policresulen has been found to act as a protease inhibitor to have an antiviral effect . The discovery of this new drug has intrigued researchers, who further explored the mechanism of Policresulen’s action on DENV2 NS2B/NS3 proteolytic enzymes . This provides useful hints for designing new types of inhibitors against the protease .

Propiedades

IUPAC Name |

2-hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12S3/c1-11-4-18(24)20(36(27,28)29)8-14(11)6-16-10-22(38(33,34)35)23(26)17(13(16)3)7-15-9-21(37(30,31)32)19(25)5-12(15)2/h4-5,8-10,24-26H,6-7H2,1-3H3,(H,27,28,29)(H,30,31,32)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZKMKGNTMOPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CC2=CC(=C(C(=C2C)CC3=CC(=C(C=C3C)O)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143913 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | |

CAS RN |

101418-00-2 | |

| Record name | Policresulen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.